molecular formula C38H51ClN6O3 B1193304 N-methyl-N'-(Azido-PEG2-C5)-Cy5

N-methyl-N'-(Azido-PEG2-C5)-Cy5

Cat. No. B1193304
M. Wt: 675.32
InChI Key: KHXRWRZNDLAZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

1. Conjugation Chemistry and Targeted Drug Delivery

Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as N-methyl-N'-(Azido-PEG2-C5)-Cy5, are increasingly used in conjugation chemistry and targeted drug delivery. These compounds are incorporated into nanoparticle-forming polymeric systems for effective drug delivery applications. The quantification of azide incorporation into PEG polymers is crucial for their effective use in these systems (Semple et al., 2016).

2. DNA Methylation Studies

Compounds like N-methyl-N'-(Azido-PEG2-C5)-Cy5 have been studied in the context of DNA methylation. Research on methylated DNA in solutions containing PEG has shed light on the structural changes in DNA due to methylation. This research is pivotal for understanding DNA's secondary structure and its alterations (Akimenko et al., 1977).

3. Bioconjugation in Polymeric Systems

The azido groups in such compounds are used for bioconjugation in polymeric micelles, creating functional interfaces between various molecular components. This application is significant in the development of drug delivery systems and biosensors (Wang et al., 2009).

4. Chemical Modification of RNA

Azido-containing compounds are also used for chemical modifications in RNA studies. These modifications enrich the structural and functional attributes of ribonucleic acids, which is important for understanding RNA behavior and interactions (Fauster et al., 2012).

5. Synthesis of Biochemical Tools

N-methyl-N'-(Azido-PEG2-C5)-Cy5 and similar compounds are synthesized as biochemical tools to probe DNA and protein methylation patterns. This synthesis is crucial for exploring the molecular dynamics of methylation in biological systems (Mai & Comstock, 2011).

properties

Product Name

N-methyl-N'-(Azido-PEG2-C5)-Cy5

Molecular Formula

C38H51ClN6O3

Molecular Weight

675.32

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C38H50N6O3.ClH/c1-37(2)30-16-11-13-18-32(30)43(5)34(37)20-8-6-9-21-35-38(3,4)31-17-12-14-19-33(31)44(35)25-15-7-10-22-36(45)40-23-26-46-28-29-47-27-24-41-42-39;/h6,8-9,11-14,16-21H,7,10,15,22-29H2,1-5H3;1H

InChI Key

KHXRWRZNDLAZDK-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-methyl-N'-(Azido-PEG2-C5)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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